molecular formula C22H18F2N4O B10941997 1-benzyl-N-(2,5-difluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-(2,5-difluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10941997
M. Wt: 392.4 g/mol
InChI Key: HNHYCRJOZQHDAC-UHFFFAOYSA-N
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Description

1-BENZYL-N~4~-(2,5-DIFLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

The synthesis of 1-BENZYL-N~4~-(2,5-DIFLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as to reduce costs and environmental impact.

Chemical Reactions Analysis

1-BENZYL-N~4~-(2,5-DIFLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and difluorophenyl positions.

    Coupling Reactions: Suzuki-Miyaura coupling is a common reaction used to introduce aryl groups.

Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and various solvents like tetrahydrofuran and dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-BENZYL-N~4~-(2,5-DIFLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and pathways.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-BENZYL-N~4~-(2,5-DIFLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

1-BENZYL-N~4~-(2,5-DIFLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives, such as:

  • 1-BENZYL-N~4~-(3,4-DIFLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 1-BENZYL-N~4~-(2,3-DIFLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

These compounds share similar core structures but differ in the position and type of substituents on the phenyl ring. The unique properties of 1-BENZYL-N~4~-(2,5-DIFLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE arise from the specific arrangement of its functional groups, which influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H18F2N4O

Molecular Weight

392.4 g/mol

IUPAC Name

1-benzyl-N-(2,5-difluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18F2N4O/c1-13-10-17(22(29)26-19-11-16(23)8-9-18(19)24)20-14(2)27-28(21(20)25-13)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,26,29)

InChI Key

HNHYCRJOZQHDAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=C(C=CC(=C4)F)F

Origin of Product

United States

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